Cas no 929973-79-5 (2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide)

2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide is a halogenated aromatic amide compound featuring both chloro and cyano functional groups. Its molecular structure, incorporating dual chloro substituents and a nitrile group, lends it utility as an intermediate in agrochemical and pharmaceutical synthesis. The compound exhibits reactivity suitable for further functionalization, particularly in cross-coupling reactions or nucleophilic substitutions. Its crystalline solid form and defined purity make it advantageous for precise applications in research and industrial processes. The presence of electron-withdrawing groups enhances its potential as a building block for heterocyclic frameworks. Proper handling is required due to its halogenated nature, ensuring stability and safety in laboratory or production environments.
2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide structure
929973-79-5 structure
Product name:2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide
CAS No:929973-79-5
MF:C10H8N2OCl2
Molecular Weight:243.089
MDL:MFCD09040367
CID:3155237
PubChem ID:16227002

2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide 化学的及び物理的性質

名前と識別子

    • 2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide
    • AKOS009075682
    • MS-32426
    • FC169960
    • EN300-23381
    • CS-0241540
    • 929973-79-5
    • Z147652184
    • MDL: MFCD09040367
    • インチ: InChI=1S/C10H8Cl2N2O/c1-6(11)10(15)14-8-3-2-7(5-13)9(12)4-8/h2-4,6H,1H3,(H,14,15)
    • InChIKey: BLZVELGKALQDHW-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 242.0013683Da
  • 同位素质量: 242.0013683Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 286
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 52.9Ų

2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide Security Information

2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-23381-0.05g
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide
929973-79-5 95%
0.05g
$24.0 2024-06-19
TRC
C379468-500mg
2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide
929973-79-5
500mg
$ 320.00 2022-06-06
Aaron
AR019Q3S-250mg
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide
929973-79-5 95%
250mg
$96.00 2025-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312210-5g
2-Chloro-n-(3-chloro-4-cyanophenyl)propanamide
929973-79-5 95%
5g
¥6652.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1312210-500mg
2-Chloro-n-(3-chloro-4-cyanophenyl)propanamide
929973-79-5 95%
500mg
¥2220.00 2024-04-25
1PlusChem
1P019PVG-1g
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide
929973-79-5 97%
1g
$185.00 2024-04-20
Aaron
AR019Q3S-10g
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide
929973-79-5 97%
10g
$404.00 2024-07-18
1PlusChem
1P019PVG-50mg
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide
929973-79-5 97%
50mg
$89.00 2024-04-20
1PlusChem
1P019PVG-10g
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide
929973-79-5 97%
10g
$390.00 2024-04-20
A2B Chem LLC
AV32252-100mg
2-chloro-N-(3-chloro-4-cyanophenyl)propanamide
929973-79-5 97%
100mg
$73.00 2024-07-18

2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide 関連文献

2-Chloro-N-(3-chloro-4-cyanophenyl)propanamideに関する追加情報

Professional Introduction to 2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide (CAS No. 929973-79-5)

2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide, a compound with the chemical identifier CAS No. 929973-79-5, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motifs, has garnered attention for its potential applications in the development of novel therapeutic agents. The presence of both chloro and cyano substituents in its aromatic ring system imparts distinct reactivity, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide consists of a propanamide backbone linked to a phenyl ring substituted with chloro and cyano groups. This configuration suggests a high degree of versatility in its chemical behavior, enabling diverse functionalization strategies. The chloro groups, in particular, are known to enhance electrophilicity, facilitating nucleophilic substitution reactions that are pivotal in drug discovery processes.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds featuring similar structural motifs. The combination of chloro and cyano substituents has been associated with enhanced binding affinity to biological targets, making this class of compounds attractive for further investigation. Preliminary studies have indicated that derivatives of 2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide may exhibit inhibitory activity against various enzymes and receptors relevant to human health.

One of the most compelling aspects of this compound is its potential role as a building block in the synthesis of more complex molecules. The propanamide moiety serves as a versatile linker, allowing for the attachment of additional functional groups that can fine-tune the pharmacological profile of the final product. This adaptability has made 2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide a subject of extensive research in medicinal chemistry labs worldwide.

The synthesis of 2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include chlorination reactions, cyanation processes, and amide bond formation. Each step must be carefully optimized to ensure high yields and purity, which are critical for pharmaceutical applications. Advances in catalytic systems and green chemistry principles have further enhanced the efficiency and sustainability of these synthetic routes.

The pharmacological evaluation of 2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide has revealed several promising leads. In vitro studies have demonstrated its interaction with enzymes such as cytochrome P450 family members, which play a crucial role in drug metabolism. Additionally, preliminary data suggest that this compound may modulate signaling pathways associated with inflammation and neurodegeneration. These findings underscore the importance of continued research into its therapeutic potential.

The use of computational modeling has also been instrumental in understanding the behavior of 2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide. Molecular docking simulations have helped identify key binding pockets on target proteins, providing insights into how structural modifications can enhance binding affinity. These computational approaches complement experimental efforts by offering rapid screening capabilities and predictive power.

In conclusion, 2-Chloro-N-(3-chloro-4-cyanophenyl)propanamide (CAS No. 929973-79-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and medicinal biologists alike. As research progresses, it is anticipated that new applications and derivatives will emerge, further solidifying its importance in the development of next-generation therapeutics.

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